

# SM-164: A Bivalent Smac Mimetic for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SM-164   |           |
| Cat. No.:            | B1681016 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

**SM-164** is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It is designed to induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][4] **SM-164**'s bivalent nature allows it to concurrently interact with both the BIR2 and BIR3 domains of the X-linked inhibitor of apoptosis protein (XIAP), leading to a significantly higher potency compared to its monovalent counterparts. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **SM-164**, along with detailed experimental protocols and data presented for researchers in the field of oncology and drug development.

## **Chemical Structure and Physicochemical Properties**

**SM-164** is a synthetic small molecule with a molecular weight of 1121.42 g/mol . Its chemical formula is C62H84N14O6. The structure of **SM-164** is characterized by two units of a Smac mimetic (SM-122 analogues) joined by a linker, enabling its bivalent binding capability.

Table 1: Physicochemical Properties of SM-164



| Property          | Value                                              | Reference(s) |
|-------------------|----------------------------------------------------|--------------|
| Molecular Formula | C62H84N14O6                                        |              |
| Molecular Weight  | 1121.42 Da                                         |              |
| CAS Number        | 957135-43-2                                        |              |
| Solubility        | ≥56.07 mg/mL in DMSO;<br>Insoluble in H2O and EtOH | -            |

#### **Mechanism of Action**

**SM-164** exerts its pro-apoptotic effects through a dual mechanism of action primarily targeting the IAP family of proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

- Antagonism of XIAP: SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting caspases-3, -7, and -9. This relieves the block on caspase activity, allowing the execution of the apoptotic cascade.
- Degradation of cIAP-1 and cIAP-2: SM-164 also binds to cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2), inducing their rapid ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn promotes the production of Tumor Necrosis Factor-alpha (TNFα). This autocrine or paracrine TNFα signaling then activates the extrinsic apoptotic pathway, further amplifying the cell death signal.

The concurrent removal of the blockade by both XIAP and cIAPs makes **SM-164** an extremely potent inducer of apoptosis in tumor cells.





Click to download full resolution via product page

Caption: Mechanism of action of SM-164.

# **Biological Properties and Efficacy**

SM-164 demonstrates potent activity in both in vitro and in vivo models of various cancers.

### **In Vitro Activity**

**SM-164** exhibits high binding affinities to key IAP proteins. It effectively induces apoptosis in a range of cancer cell lines, particularly when combined with other agents like TRAIL (TNF-related apoptosis-inducing ligand).

Table 2: In Vitro Binding Affinities of SM-164 to IAP Proteins



| Target Protein               | Binding Affinity (Ki) | Binding Affinity<br>(IC50) | Reference(s) |
|------------------------------|-----------------------|----------------------------|--------------|
| cIAP-1 (BIR2 & BIR3 domains) | 0.31 nM               | -                          |              |
| cIAP-2 (BIR3 domain)         | 1.1 nM                | -                          |              |
| XIAP (BIR2 & BIR3 domains)   | 0.56 nM               | 1.39 nM                    | _            |

In cell-based assays, **SM-164** induces cIAP-1 degradation at concentrations as low as 1 nM within 60 minutes. It also effectively induces apoptosis in leukemia cells at concentrations as low as 1 nM. When combined with TRAIL, **SM-164** shows strong synergistic activity in breast, prostate, and colon cancer cell lines.

### **In Vivo Efficacy**

In xenograft models, **SM-164** has demonstrated significant antitumor activity. In an MDA-MB-231 breast cancer xenograft model, administration of **SM-164** at 5 mg/kg resulted in a 65% reduction in tumor volume. Furthermore, the combination of **SM-164** and TRAIL has been shown to induce rapid tumor regression in a breast cancer xenograft model where either agent alone was ineffective. Studies have also shown that **SM-164** can eliminate early-stage bone and lung metastases from triple-negative breast cancer in mice.

Table 3: In Vivo Antitumor Activity of SM-164



| Cancer Model                   | Treatment                         | Outcome                                                    | Reference(s) |
|--------------------------------|-----------------------------------|------------------------------------------------------------|--------------|
| MDA-MB-231<br>Xenograft        | SM-164 (1 mg/kg, i.v.)            | Complete tumor growth inhibition during treatment          |              |
| MDA-MB-231<br>Xenograft        | SM-164 (5 mg/kg, i.v.)            | 65% reduction in tumor volume                              | -            |
| 2LMP Xenograft                 | SM-164 (5 mg/kg, i.v.)<br>+ TRAIL | Rapid tumor regression                                     | -            |
| MDA-MB-231<br>Metastasis Model | SM-164                            | Elimination of early-<br>stage bone and lung<br>metastases | _            |

# Experimental Protocols Fluorescence-Polarization-Based Binding Assays

This assay is used to determine the binding affinities of **SM-164** to IAP proteins.

- Reagents and Materials: Recombinant IAP proteins (XIAP, cIAP-1, cIAP-2), a fluorescently tagged Smac-mimetic tracer, SM-164, and assay buffer.
- Procedure: a. A solution containing the IAP protein and the fluorescent tracer is prepared in the assay buffer. b. Serial dilutions of SM-164 are added to the protein-tracer mixture. c. The mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader. e. The IC50 value is determined by fitting the data to a competitive binding equation. The Ki value is then calculated from the IC50 value.

### **Cell Viability and Apoptosis Assays**

These assays are used to assess the cytotoxic and pro-apoptotic effects of **SM-164** on cancer cells.

• Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.



- Treatment: Cells are treated with varying concentrations of SM-164, alone or in combination with other agents, for specified durations.
- Cell Viability Assessment (e.g., WST assay): a. A reagent such as WST-8 is added to the cell
  cultures. b. After incubation, the absorbance is measured to determine the number of viable
  cells.
- Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining): a. Cells are harvested and stained with Annexin V and Propidium Iodide. b. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

### In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of **SM-164** in a living organism.

- Animal Model: Immunocompromised mice (e.g., SCID mice) are used.
- Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.
- Treatment: Once tumors reach a certain size, mice are treated with **SM-164** (e.g., via intravenous injection) or a vehicle control.
- Monitoring: Tumor size and animal weight are measured regularly.
- Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess protein levels).





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating **SM-164**.



#### Conclusion

**SM-164** is a highly potent, bivalent Smac mimetic with a well-defined mechanism of action that involves the concurrent inhibition of XIAP and degradation of cIAP-1/2. Its ability to induce apoptosis in a wide range of cancer cells and demonstrate significant antitumor efficacy in preclinical models, both as a single agent and in combination therapies, makes it a promising candidate for further clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the IAP pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable,
   Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP -PMC [pmc.ncbi.nlm.nih.gov]
- 4. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SM-164: A Bivalent Smac Mimetic for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681016#chemical-structure-and-properties-of-sm-164]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com